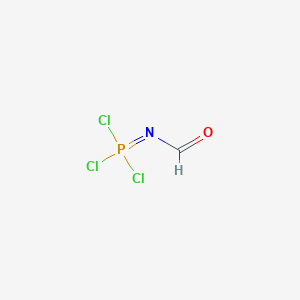
N-Formylphosphorimidic trichloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Formylphosphorimidic trichloride is a chemical compound known for its unique structure and reactivity It is a derivative of phosphorimidic compounds, characterized by the presence of a formyl group attached to the phosphorus atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N-Formylphosphorimidic trichloride can be synthesized through a reaction involving phosphorus pentachloride and formamide. The reaction typically occurs under controlled conditions, often in an inert atmosphere to prevent unwanted side reactions. The general reaction scheme is as follows: [ \text{PCl}_5 + \text{HCONH}_2 \rightarrow \text{this compound} + \text{HCl} ]
Industrial Production Methods: On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of advanced reactors and purification techniques is common to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-Formylphosphorimidic trichloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to different phosphorus-containing products.
Hydrolysis: In the presence of water, this compound hydrolyzes to form phosphoric acid derivatives.
Common Reagents and Conditions:
Nucleophiles: Such as amines, alcohols, and thiols.
Oxidizing Agents: Like hydrogen peroxide or potassium permanganate.
Reducing Agents: Such as lithium aluminum hydride.
Major Products Formed: The major products depend on the type of reaction. For instance, substitution reactions yield various phosphorimidic derivatives, while hydrolysis results in phosphoric acid and related compounds.
Applications De Recherche Scientifique
N-Formylphosphorimidic trichloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of phosphorus-nitrogen bonds.
Catalysis: The compound serves as a catalyst in certain chemical reactions, enhancing reaction rates and selectivity.
Material Science: It is explored for its potential in creating novel materials with unique properties.
Pharmaceuticals: Research is ongoing to investigate its role in drug development, particularly in the synthesis of phosphorus-containing drugs.
Mécanisme D'action
The mechanism by which N-Formylphosphorimidic trichloride exerts its effects involves the interaction of its reactive phosphorus center with various substrates. The formyl group enhances its reactivity, allowing it to participate in a wide range of chemical transformations. The molecular targets and pathways depend on the specific application, but generally, it acts by forming stable phosphorus-nitrogen or phosphorus-oxygen bonds.
Comparaison Avec Des Composés Similaires
Phosphorus Trichloride (PCl3): A simpler phosphorus compound with similar reactivity but lacking the formyl group.
Phosphorus Oxychloride (POCl3): Another related compound used in organic synthesis and industrial applications.
N-Triflylphosphorimidoyl Trichloride: A compound with a triflyl group instead of a formyl group, used in the synthesis of strong Brønsted acids.
Uniqueness: N-Formylphosphorimidic trichloride is unique due to the presence of the formyl group, which imparts distinct reactivity and properties compared to other phosphorus trichlorides. This makes it particularly valuable in specific synthetic applications where the formyl group plays a crucial role.
Propriétés
Numéro CAS |
63165-04-8 |
|---|---|
Formule moléculaire |
CHCl3NOP |
Poids moléculaire |
180.35 g/mol |
Nom IUPAC |
N-(trichloro-λ5-phosphanylidene)formamide |
InChI |
InChI=1S/CHCl3NOP/c2-7(3,4)5-1-6/h1H |
Clé InChI |
QCECDSATVLIDFL-UHFFFAOYSA-N |
SMILES canonique |
C(=O)N=P(Cl)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


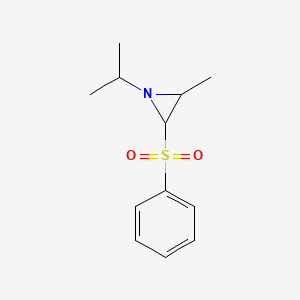

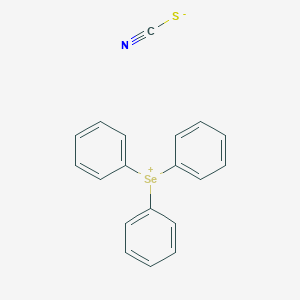

![Diethyl {[(ethoxycarbonyl)imino]methyl}phosphonate](/img/structure/B14510331.png)
![Methyl 2-methyl-2-[(methylsulfanyl)carbonothioyl]nonanoate](/img/structure/B14510333.png)
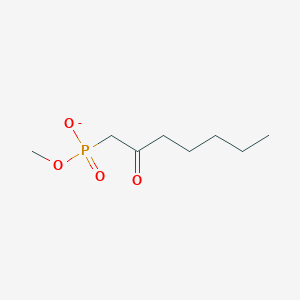
![Ethyl 2-[(6-bromo-2-chloropyridin-3-yl)oxy]butanoate](/img/structure/B14510338.png)

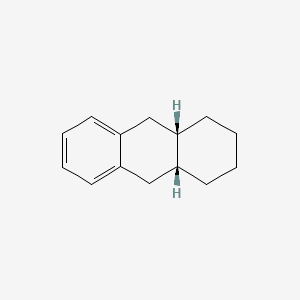
![8-Methyl-2,3-dihydro-[1,3]thiazolo[3,2-a]pyridin-5-one;trihydrate](/img/structure/B14510351.png)
![1,1'-{[3-Methoxy-2-methyl-5-(prop-2-en-1-yl)-1,4-phenylene]bis(oxymethylene)}dibenzene](/img/structure/B14510366.png)
![3,8,9-Trioxabicyclo[4.2.1]nonane](/img/structure/B14510373.png)
![(E)-N-(4-Butoxyphenyl)-1-[4-(pentyloxy)naphthalen-1-yl]methanimine](/img/structure/B14510378.png)
